N4-phenylethoxycytidine-5'-triphosphate
Description
Properties
Molecular Formula |
C17H24N3O15P3 |
|---|---|
Molecular Weight |
603.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(2-phenylethoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H24N3O15P3/c21-14-12(10-32-37(27,28)35-38(29,30)34-36(24,25)26)33-16(15(14)22)20-8-6-13(18-17(20)23)19-31-9-7-11-4-2-1-3-5-11/h1-6,8,12,14-16,21-22H,7,9-10H2,(H,27,28)(H,29,30)(H,18,19,23)(H2,24,25,26)/t12-,14-,15-,16-/m1/s1 |
InChI Key |
WREOTYWODABZMH-DTZQCDIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
N4-Phenylethoxycytidine Synthesis
The first step involves modifying cytidine at the N4 position. A phenylethoxy group is introduced via nucleophilic substitution under alkaline conditions. Cytidine is treated with phenylethyl bromide in the presence of a base such as potassium carbonate, yielding N4-phenylethoxycytidine. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving yields of 70–85% after silica gel chromatography.
Triphosphorylation via Ludwig-Eckstein Method
The N4-phenylethoxycytidine is subsequently converted to its triphosphate form using the Ludwig-Eckstein phosphoramidite protocol. This involves:
-
Activation : Reacting the nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite) to form a cyclic phosphite intermediate.
-
Pyrophosphate Coupling : Introducing tributylammonium pyrophosphate to extend the phosphate chain.
-
Oxidation and Hydrolysis : Treating the intermediate with iodine (I₂) in a pyridine/water mixture to oxidize phosphite to phosphate, followed by hydrolysis to yield the triphosphate.
Table 1: Reaction Conditions for Ludwig-Eckstein Triphosphorylation
Preparation Method 2: One-Pot Cyclic Phosphite Intermediate
In Situ Generation of Cyclic Phosphite
This method, detailed in patent WO2012024625A2, bypasses intermediate isolation by combining salicyl phosphorochloridite and tributylammonium pyrophosphate in DMF to form a cyclic phosphite reagent. The reagent selectively reacts with the 5'-hydroxyl group of N4-phenylethoxycytidine, forming a P²,P³-dioxo-P¹-5'-(nucleosidyl)cyclotriphosphite intermediate.
Oxidation and Hydrolysis
The intermediate is oxidized with iodine and hydrolyzed using pyridine to yield this compound. This one-pot process eliminates the need for protecting groups and achieves crude yields exceeding 80%, though HPLC purification reduces this to 19–46%.
Table 2: Key Advantages of the One-Pot Method
| Parameter | One-Pot Method | Traditional Method |
|---|---|---|
| Reaction Steps | 2 (combined) | 4–5 (sequential) |
| Intermediate Isolation | Not required | Required |
| Total Time | 4–6 hours | 24–48 hours |
| Overall Yield | 19–46% (purified) | 50–60% (purified) |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The Ludwig-Eckstein method (Method 1) offers higher isolated yields (50–60%) but requires multiple chromatographic steps, making it less scalable. In contrast, the one-pot approach (Method 2) streamlines production but sacrifices yield due to challenges in purifying the triphosphate from DMF and pyrophosphate byproducts.
Selectivity and Byproduct Formation
Method 2’s cyclic phosphite intermediate exhibits superior selectivity for the 5'-hydroxyl group over the 3'-hydroxyl, minimizing undesired phosphorylation at secondary sites. Method 1, while reliable, may generate minor byproducts if the N4-phenylethoxy group reacts with phosphitylating agents.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
³¹P NMR is critical for verifying triphosphate formation. The characteristic peaks for α-, β-, and γ-phosphates appear at δ −6.5, −10.2, and −21.0 ppm, respectively. The N4-phenylethoxy group’s presence is confirmed via ¹H NMR (aromatic protons at δ 7.2–7.4 ppm) and ¹³C NMR (quaternary carbon at δ 160 ppm).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (gradient: 5–50% acetonitrile in triethylammonium bicarbonate buffer) resolves this compound from unreacted nucleoside and pyrophosphate. Purity levels ≥95% are achievable with iterative purification.
Applications in Biochemical Research
This compound’s selectivity for the P2Y₄ receptor (EC₅₀ = 73 nM) makes it indispensable for studying purinergic signaling. Its enhanced enzymatic stability (t₁/₂ > 12 hours in serum vs. 30 minutes for UTP) enables prolonged receptor activation in cell-based assays. Additionally, its compatibility with DNA polymerases allows incorporation into oligonucleotides for structural studies .
Chemical Reactions Analysis
Types of Reactions: N4-phenylethoxycytidine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to modify the phenylethoxy group or the cytidine base.
Substitution: The phenylethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethoxy derivatives with different oxidation states, while substitution reactions can produce a wide range of modified nucleotides .
Scientific Research Applications
N4-phenylethoxycytidine-5’-triphosphate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: It serves as a potential therapeutic agent in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of diagnostic reagents and molecular biology tools.
Mechanism of Action
The mechanism of action of N4-phenylethoxycytidine-5’-triphosphate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The phenylethoxy group at the N4 position alters the compound’s interaction with enzymes and other molecular targets, affecting processes such as DNA replication and transcription. This unique modification allows the compound to act as an inhibitor or modulator of specific biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Differences
N4-Phenylethoxycytidine-5'-triphosphate belongs to a broader class of modified cytidine triphosphates, which vary in substitution sites (N4, 5-position, or sugar moiety) and functional groups. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Modified Cytidine Triphosphates
*N4-methoxy derivatives exhibit ambiguous base-pairing, favoring adenine under certain conditions .
Enzymatic Incorporation and Base-Pairing Fidelity
- This compound : Demonstrates moderate incorporation efficiency by DNA polymerases, with a tendency to pair with adenine due to steric hindrance from the bulky phenylethoxy group. This property is leveraged in studies probing polymerase error rates .
- N4-Methoxydeoxycytidine-5'-triphosphate : Shows similar ambiguous pairing but with lower steric bulk, allowing transient adenine pairing during replication .
- 5hmdC TP : Retains high fidelity for guanine pairing, making it critical for studying epigenetic 5-hydroxymethylation without disrupting replication .
Stability and Purity
- This compound exhibits exceptional stability in aqueous solutions (confirmed by NMR and HPLC) compared to azidophenacyl-modified CTP, which is light-sensitive due to the azide group .
- The phenylethoxy modification enhances resistance to phosphatase degradation, unlike unmodified CTP, which is rapidly hydrolyzed in serum .
Q & A
Q. How does this compound behave under physiological conditions, particularly in the presence of nucleotide triphosphatases (e.g., SAMHD1)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
